Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide
Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a key intermediate in the synthesis of various biologically active compounds.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Overview of the Synthesis Pathway
The synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is typically achieved through a two-step process. The first step involves the formation of the intermediate, N-(2,6-dichlorophenyl)aniline. This is followed by the acylation of this intermediate with chloroacetyl chloride to yield the final product.
Several methods exist for the synthesis of N-(2,6-dichlorophenyl)aniline. A common approach involves the condensation of an aniline derivative with a halogenated benzene ring.[3] An alternative, high-yield method involves the rearrangement of an N-aryl phenoxyacetamide intermediate.[3][4]
The subsequent acylation of N-(2,6-dichlorophenyl)aniline is a more straightforward reaction, typically proceeding with high efficiency in the presence of a suitable base.[3][5]
Experimental Protocols
This section details the experimental procedures for the synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, focusing on a high-yield pathway.
Step 1: Synthesis of N-(2,6-dichlorophenyl)aniline
One effective method for the synthesis of N-(2,6-dichlorophenyl)aniline involves a "one-pot" reaction sequence starting from aniline, which includes an acylation, an etherification, and a rearrangement.[4]
Experimental Protocol:
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Acylation: In a suitable reactor, dissolve aniline (186.2 kg) in toluene (1000 kg). While stirring at a temperature of 25-60°C, slowly add chloroacetyl chloride (118.6 kg). After the addition is complete, heat the mixture to 88-90°C and maintain the reaction for 5 hours. Subsequently, cool the reaction mixture to approximately 70°C.[4]
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Etherification: To the resulting solution of 2-chloroacetanilide in toluene, directly add 2,6-dichlorophenol, potassium carbonate, and a quaternary ammonium salt phase transfer catalyst. This step is carried out to form N-phenyl-2-(2,6-dichlorophenoxy)acetamide.[4]
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Rearrangement: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture from the previous step. Heat the mixture to reflux to induce a rearrangement reaction, which yields N-(2,6-dichlorophenyl)aniline.[4]
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Work-up and Isolation: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include washing with water and hydrochloric acid. The organic phase is then separated, and the solvent is removed under reduced pressure to yield the solid product.[6]
An alternative method for synthesizing N-(2,6-dichlorophenyl)aniline starts from N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine.[7]
Alternative Experimental Protocol:
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A 1 L glass reactor is charged with 100 g (0.32 mole) of N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine and 500 g of chlorobenzene.
-
The mixture is heated to 100°C with stirring and the reaction is continued for 5 hours.
-
After completion, the reaction mixture is cooled to 25°C and washed with 300 g of a 10% aqueous solution of sodium hydroxide.
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The organic layer is dried with anhydrous sodium sulfate, and the chlorobenzene is distilled off under reduced pressure to give N-phenyl-2,6-dichloroaniline as a black solid.[7]
Step 2: Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
The final step is the acylation of N-(2,6-dichlorophenyl)aniline with chloroacetyl chloride. The use of a tertiary base is recommended for achieving high yields.[3]
Experimental Protocol:
-
In a suitable reactor, dissolve N-(2,6-dichlorophenyl)aniline in a solvent such as toluene.
-
Heat the solution to approximately 60°C.
-
Slowly and simultaneously add chloroacetyl chloride (0.13 kmole) and an equimolar amount of triethylamine (TEA).
-
Stir the mixture for approximately 12 hours at a temperature between 30-50°C.
-
Upon completion of the reaction, distill off about one-third of the solvent.
-
Cool the mixture to about 40°C and add water. Adjust the pH to 6-7 with a 30% sodium hydroxide solution.
-
Cool the mixture to 5-10°C and stir for about 1 hour.
-
Filter the resulting precipitate and wash it with toluene.
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Dry the solid to obtain 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.[3]
Data Presentation
The following tables summarize the quantitative data reported for the synthesis of N-(2,6-dichlorophenyl)aniline and the final product, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.
Table 1: Synthesis of N-(2,6-dichlorophenyl)aniline
| Starting Material | Method | Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine | Dehydrochlorination | Chlorobenzene | 85 | 92.1 | 49.5 - 50.7 | [7] |
| Compound (CAS:146607-19-4) | Base-mediated reaction | Toluene | 93 | - | - | [6] |
Table 2: Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
| Starting Material | Method | Solvent | Yield (%) | Melting Point (°C) | Reference |
| N-(2,6-dichlorophenyl)aniline | Acylation with Chloroacetyl Chloride and TEA | Toluene | 80 | 140.5 | [3] |
| N-(2,6-dichlorophenyl)aniline | Acylation with Chloroacetyl Chloride and NaOH | Dimethylformamide | 84 | - | [3] |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis pathway for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.
References
- 1. CAS 15308-01-7: 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylac… [cymitquimica.com]
- 2. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | 15308-01-7 [chemicalbook.com]
- 3. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 4. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-DICHLORODIPHENYLAMINE | 15307-93-4 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
